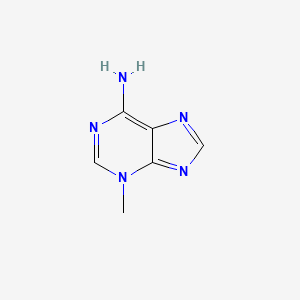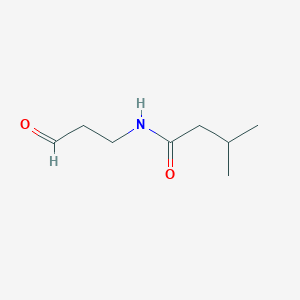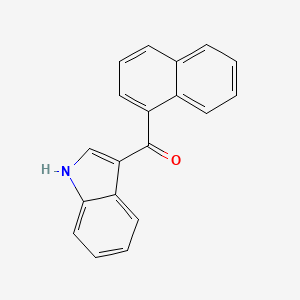![molecular formula C40H35N13O10S3 B1666367 (17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide CAS No. 144376-84-1](/img/structure/B1666367.png)
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-10255 is a complex of thiopeptide antibiotics from Streptomyces gardneri.
Scientific Research Applications
Synthesis and Biological Activity
Complex heterocyclic compounds, such as the one described, often play a significant role in the development of novel pharmacological agents. The synthesis of these compounds leads to diverse structures with potential biological activities. For example, a study by Abu‐Hashem et al. (2020) demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, El-Sayed and Fadda (2018) synthesized novel thienodipyrimidine derivatives, which were screened for their cytotoxic activities (El-Sayed & Fadda, 2018).
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of such compounds are crucial for understanding their properties and potential applications. Kurihara et al. (1980) explored the synthesis of pyrroloquinazoline and pyrrolobenzothiazoline derivatives, contributing to the chemical diversity of heterocyclic compounds (Kurihara, Tani, Maeyama, & Sakamoto, 1980). In another study, Park et al. (2011) investigated the synthesis of half-titanocenes with thiophene-fused ligands, highlighting the application in catalysis (Park, Park, Yun, & Lee, 2011).
Photonic and Electronic Applications
Complex heterocyclic compounds also find applications in photonic and electronic fields. Timberlake and Morrison (1999) studied the photoisomerization in steroids, which can be critical in the development of molecular photonic wires (Timberlake & Morrison, 1999).
Chelating Agents and Macrocycles
These compounds are also used in the synthesis of chelating agents and macrocycles. McMurry et al. (1992) reported the synthesis of bifunctional tetraaza macrocycles, useful in bioconjugation chemistry (McMurry, Brechbiel, Kumar, & Gansow, 1992).
properties
CAS RN |
144376-84-1 |
|---|---|
Product Name |
(17Z)-17-Ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide |
Molecular Formula |
C40H35N13O10S3 |
Molecular Weight |
954 g/mol |
IUPAC Name |
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-31-methyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-43,48-dioxa-9,46,47-trithia-3,13,16,19,23,26,30,33,37,40,45,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18,20,25,27,32,34,42(45)-tridecaene-4-carboxamide |
InChI |
InChI=1S/C40H35N13O10S3/c1-6-20-38-44-9-24(63-38)33(58)43-12-27-42-10-25(65-27)34(59)48-17(4)39-45-11-26(66-39)35(60)46-15(2)31(56)47-16(3)37-51-22(13-62-37)29-19(7-8-21(49-29)30(41)55)40-52-23(14-64-40)32(57)53-28(18(5)54)36(61)50-20/h6-11,13-14,17-18,28,54H,2-3,12H2,1,4-5H3,(H2,41,55)(H,43,58)(H,46,60)(H,47,56)(H,48,59)(H,50,61)(H,53,57)/b20-6- |
InChI Key |
VMEMFKILQLCGSB-IOXNKQMXSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C |
SMILES |
CC=C1C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C |
Canonical SMILES |
CC=C1C2=NC=C(O2)C(=O)NCC3=NC=C(S3)C(=O)NC(C4=NC=C(S4)C(=O)NC(=C)C(=O)NC(=C)C5=NC(=CO5)C6=C(C=CC(=N6)C(=O)N)C7=NC(=CS7)C(=O)NC(C(=O)N1)C(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 10255 A-10255 A10255 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)
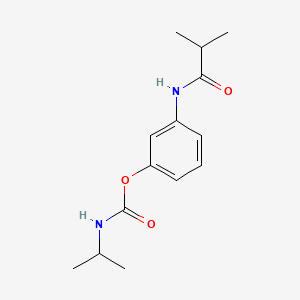
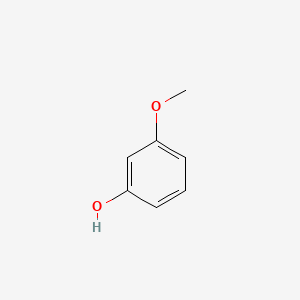
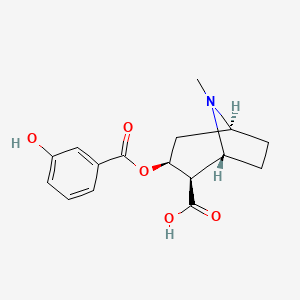
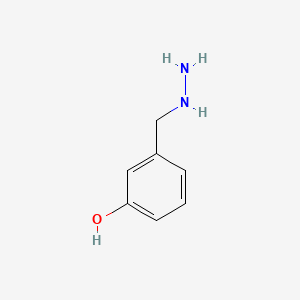
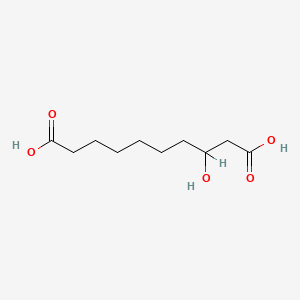
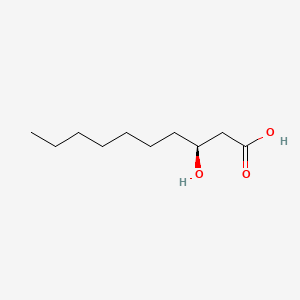
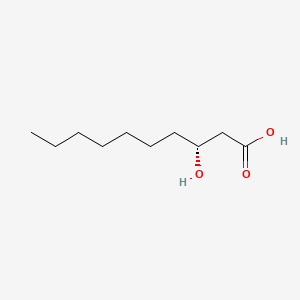
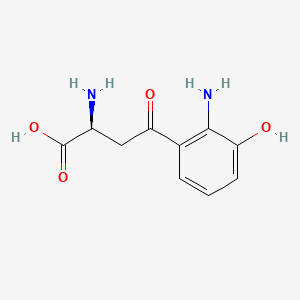
![(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B1666298.png)
